N-(1,3-dioxoisoindolin-5-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxoisoindolin-5-yl)cinnamamide is a compound characterized by the presence of an isoindoline-1,3-dione moiety attached to a cinnamamide group.
Mechanism of Action
Target of Action
N-(1,3-dioxoisoindolin-5-yl)cinnamamide, also known as (2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylprop-2-enamide, is a derivative of N-isoindoline-1,3-dione . The primary targets of this compound are yet to be fully identified. Isoindoline-1,3-dione derivatives have been found to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the structure–activity relationships and biological properties of n-isoindoline-1,3-dione derivatives play a crucial role in their potential as therapeutic agents .
Biochemical Pathways
It is known that isoindoline-1,3-dione derivatives have diverse chemical reactivity and promising applications .
Result of Action
It is known that isoindoline-1,3-dione derivatives have potential applications in various fields, suggesting they may have diverse biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)cinnamamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting intermediate is then reacted with cinnamoyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)cinnamamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)cinnamamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)cinnamamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the isoindoline-1,3-dione moiety with a cinnamamide group allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(E)-N-(1,3-dioxoisoindol-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15(9-6-11-4-2-1-3-5-11)18-12-7-8-13-14(10-12)17(22)19-16(13)21/h1-10H,(H,18,20)(H,19,21,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVOJMIXRQHEKC-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.